(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Catalog No.
S6642979
CAS No.
1002528-16-6
M.F
C21H15FO
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-e...

CAS Number

1002528-16-6

Product Name

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Molecular Formula

C21H15FO

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C21H15FO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H/b15-8+

InChI Key

SINVLKSUEMAJBM-OVCLIPMQSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F

The compound (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, with the molecular formula C19H16FC_{19}H_{16}F and a molecular weight of approximately 284.33 g/mol, is an organic compound characterized by a conjugated system featuring a fluorinated phenyl group and a phenyl-phenyl moiety. This structure suggests potential applications in various fields, particularly in pharmaceuticals and materials science due to its unique electronic properties and structural characteristics.

The mechanism of action for this specific compound is unknown due to limited research. Chalcones, in general, have been investigated for various biological activities including antioxidant, anti-inflammatory, and anti-cancer properties. The mechanism for these activities can vary depending on the specific chalcone and its interaction with biological systems [].

Typical of α,β-unsaturated carbonyl compounds, including:

  • Nucleophilic Addition: The electrophilic double bond can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Michael Addition: Nucleophiles can add to the β-carbon, which can be useful in synthesizing more complex molecules.
  • Aldol Condensation: Under basic conditions, it can undergo aldol condensation reactions, leading to larger β-hydroxy carbonyl compounds.

These reactions are significant for synthetic organic chemistry, allowing for the construction of complex structures from simpler precursors.

The synthesis of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reactions: A typical method involves the condensation of 4-fluorobenzaldehyde with 4-benzoylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide.
    4 Fluorobenzaldehyde+4 BenzoylphenolBase(2E)1(4Fluorophenyl)3(4phenylphenyl)prop2en1one\text{4 Fluorobenzaldehyde}+\text{4 Benzoylphenol}\xrightarrow{\text{Base}}(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
  • Aldol Condensation: Another approach could involve an aldol condensation followed by dehydration to form the desired enone structure.

The unique properties of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one make it suitable for various applications:

  • Pharmaceuticals: Its potential anticancer and antimicrobial properties could lead to the development of new therapeutic agents.
  • Material Science: The compound may serve as a precursor for polymerization processes or as a dye due to its conjugated system.

Interaction studies involving this compound could focus on:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific biological targets could elucidate its mechanism of action.
  • Synergistic Effects: Studies could explore how it interacts with other drugs or compounds to enhance therapeutic effects or reduce side effects.

Several compounds share structural features with (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, which allows for a comparative analysis:

Compound NameMolecular FormulaUnique Features
1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-oneC16H15FC_{16}H_{15}FContains a methyl group instead of a phenyl group
3-(4-Fluorophenyl)-1-(4-chlorophenyl)prop-2-en-1-oneC15H12ClFC_{15}H_{12}ClFContains a chlorine substituent
3-(4-Fluorophenyl)-1-(naphthalen-1-yl)prop-2-en-1-oneC17H14FC_{17}H_{14}FFeatures a naphthalene moiety

These comparisons highlight the uniqueness of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, particularly its dual phenyl substitution which may enhance its stability and reactivity compared to simpler analogs.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

302.110693260 g/mol

Monoisotopic Mass

302.110693260 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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